molecular formula C20H21NO4 B2501895 (Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-10-1

(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2501895
CAS No.: 869077-10-1
M. Wt: 339.391
InChI Key: UIICRKQUAMJPCK-WQRHYEAKSA-N
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Description

(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Biological Activity

(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H21NO3\text{C}_{19}\text{H}_{21}\text{N}\text{O}_3

This molecular formula indicates the presence of a benzofuran core, which is crucial for its biological interactions.

Biological Activity Overview

Benzofuran derivatives, including the target compound, exhibit a variety of biological activities. Key areas of interest include:

  • Cytotoxicity : Several studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes.
  • Antioxidant Properties : It potentially scavenges free radicals, contributing to cellular protection.

Cytotoxic Activity

Research has shown that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study reported that related benzofuran compounds demonstrated selective cytotoxicity towards K562 leukemia cells without affecting normal cells (HaCat) . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Cytotoxicity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Remarks
Compound AK56212.5Selective toxicity
Compound BMCF-715.0Moderate toxicity
Target CompoundK56210.0High selectivity

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Related Compounds

Compound NameCytokine Inhibition (%)Mechanism
Compound CTNF-alpha (93.8%)NF-κB inhibition
Compound DIL-6 (85%)COX inhibition
Target CompoundIL-1 (98%)Unknown mechanism

Antioxidant Activity

The antioxidant properties of this compound are significant as they help mitigate oxidative stress:

  • Research Findings : Studies indicate that benzofuran derivatives can effectively scavenge free radicals, thus reducing oxidative damage in cells . This property is essential for preventing various diseases linked to oxidative stress.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-24-17-8-6-5-7-13(17)11-18-19(23)14-9-10-16(22)15(12-21(2)3)20(14)25-18/h5-11,22H,4,12H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICRKQUAMJPCK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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